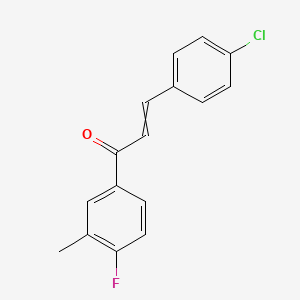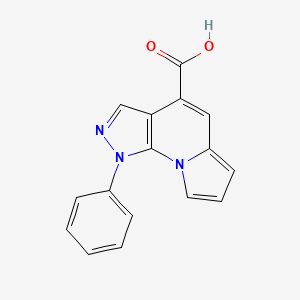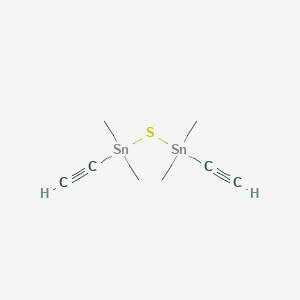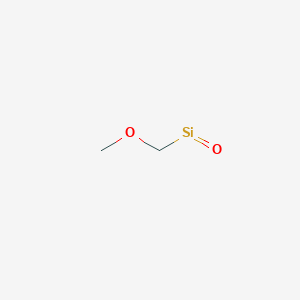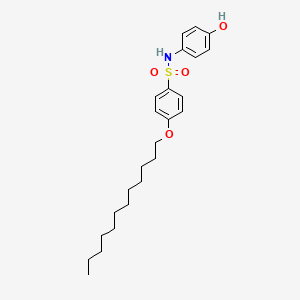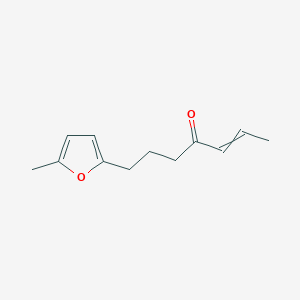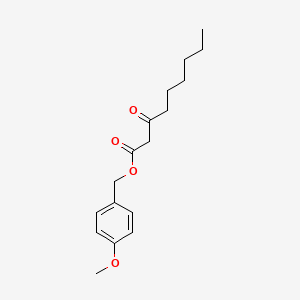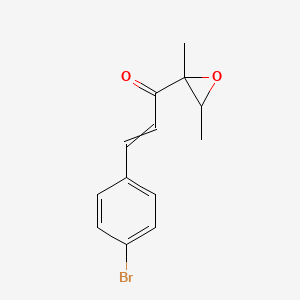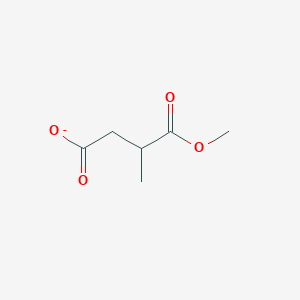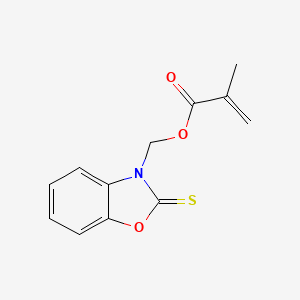
4-(1H-Pentazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Pentazol-1-yl)phenol is an organic compound that features a phenol group attached to a pentazole ring The phenol group consists of a hydroxyl group (-OH) bonded to a benzene ring, while the pentazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pentazol-1-yl)phenol typically involves the formation of the pentazole ring followed by its attachment to the phenol group. One common method involves the reaction of phenol with a suitable pentazole precursor under specific conditions. For example, the reaction may be carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Pentazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-(1H-Pentazol-1-yl)phenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(1H-Pentazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, the phenol group can form hydrogen bonds with proteins or enzymes, affecting their activity. The pentazole ring may also interact with nucleic acids or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring instead of a pentazole ring.
4-(1H-Pyrazol-1-yl)phenol: Features a pyrazole ring in place of the pentazole ring.
4-(1H-Triazol-1-yl)phenol: Has a triazole ring instead of a pentazole ring.
Uniqueness
4-(1H-Pentazol-1-yl)phenol is unique due to the presence of the pentazole ring, which imparts distinct chemical and physical properties compared to other similar compounds
Propiedades
Número CAS |
120089-55-6 |
|---|---|
Fórmula molecular |
C6H5N5O |
Peso molecular |
163.14 g/mol |
Nombre IUPAC |
4-(pentazol-1-yl)phenol |
InChI |
InChI=1S/C6H5N5O/c12-6-3-1-5(2-4-6)11-9-7-8-10-11/h1-4,12H |
Clave InChI |
CGPNKUBKCFFUHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2N=NN=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
